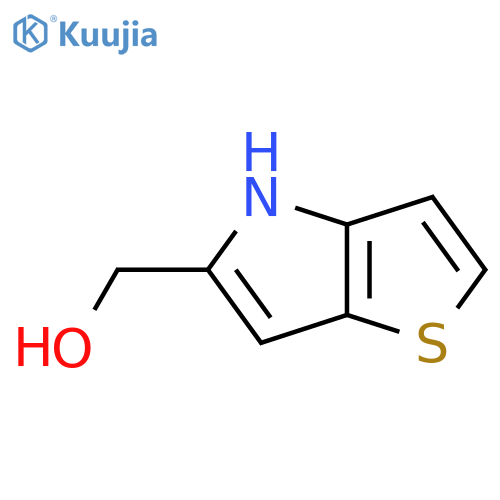

Cas no 878657-01-3 (4H-thieno3,2-bpyrrol-5-ylmethanol)

878657-01-3 structure

商品名:4H-thieno3,2-bpyrrol-5-ylmethanol

4H-thieno3,2-bpyrrol-5-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 4H-Thieno[3,2-b]pyrrole-5-methanol

- 4H-thieno[3,2-b]pyrrol-5-ylmethanol

- (4h-thieno[3,2-b]pyrrol-5-yl)methanol

- NE48182

- 4H-thieno3,2-bpyrrol-5-ylmethanol

-

- インチ: 1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2

- InChIKey: SEHATCDMLOWBIL-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2=C1C=C(CO)N2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 131

- トポロジー分子極性表面積: 64.3

4H-thieno3,2-bpyrrol-5-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175890-10.0g |

{4H-thieno[3,2-b]pyrrol-5-yl}methanol |

878657-01-3 | 95% | 10g |

$4236.0 | 2023-06-08 | |

| TRC | H955180-5mg |

4H-thieno[3,2-b]pyrrol-5-ylmethanol |

878657-01-3 | 5mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H955180-50mg |

4H-thieno[3,2-b]pyrrol-5-ylmethanol |

878657-01-3 | 50mg |

$ 295.00 | 2022-06-04 | ||

| Enamine | EN300-175890-1.0g |

{4H-thieno[3,2-b]pyrrol-5-yl}methanol |

878657-01-3 | 95% | 1g |

$986.0 | 2023-06-08 | |

| Enamine | EN300-175890-5g |

{4H-thieno[3,2-b]pyrrol-5-yl}methanol |

878657-01-3 | 95% | 5g |

$2858.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745116-1g |

(4h-Thieno[3,2-b]pyrrol-5-yl)methanol |

878657-01-3 | 98% | 1g |

¥7486.00 | 2024-04-27 | |

| Enamine | EN300-175890-10g |

{4H-thieno[3,2-b]pyrrol-5-yl}methanol |

878657-01-3 | 95% | 10g |

$4236.0 | 2023-09-20 | |

| A2B Chem LLC | AH95942-2.5g |

4H-Thieno[3,2-b]pyrrole-5-methanol |

878657-01-3 | 95% | 2.5g |

$2068.00 | 2024-04-19 | |

| A2B Chem LLC | AH95942-1g |

4H-Thieno[3,2-b]pyrrole-5-methanol |

878657-01-3 | 95% | 1g |

$1073.00 | 2024-04-19 | |

| A2B Chem LLC | AH95942-50mg |

4H-Thieno[3,2-b]pyrrole-5-methanol |

878657-01-3 | 95% | 50mg |

$277.00 | 2024-04-19 |

4H-thieno3,2-bpyrrol-5-ylmethanol 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

878657-01-3 (4H-thieno3,2-bpyrrol-5-ylmethanol) 関連製品

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量